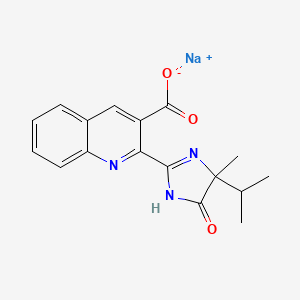

Imazaquin-sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

81335-46-8 |

|---|---|

Molecular Formula |

C17H16N3NaO3 |

Molecular Weight |

333.32 g/mol |

IUPAC Name |

sodium;2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)quinoline-3-carboxylate |

InChI |

InChI=1S/C17H17N3O3.Na/c1-9(2)17(3)16(23)19-14(20-17)13-11(15(21)22)8-10-6-4-5-7-12(10)18-13;/h4-9H,1-3H3,(H,21,22)(H,19,20,23);/q;+1/p-1 |

InChI Key |

NAGWPMWBTLVULC-UHFFFAOYSA-M |

SMILES |

CC(C)C1(C(=O)NC(=N1)C2=NC3=CC=CC=C3C=C2C(=O)[O-])C.[Na+] |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=NC3=CC=CC=C3C=C2C(=O)[O-])C.[Na+] |

Other CAS No. |

81335-46-8 |

Synonyms |

2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-3-quinolinecarboxylic acid imazaquin imazaquin, (+)-isomer imazaquin, (+-)-isomer imazaquin, (-)-isomer imazaquin, calcium salt imazaquin, monoammonium salt imazaquin, monopotassium salt imazaquin, monosodium salt imazaquin-ammonium imazaquin-sodium |

Origin of Product |

United States |

Contextualization Within Imidazolinone Herbicide Class

Imazaquin-sodium belongs to the imidazolinone chemical family, a group of herbicides that also includes imazapyr (B1671738), imazapic (B1663560), imazethapyr (B50286), imazamox (B1671737), and imazamethabenz-methyl. wikipedia.orgresearchgate.net A defining characteristic of these compounds is the presence of an imidazolinone ring with an attached carboxylic acid group. wikipedia.org The variations in the attached ring structure differentiate the individual herbicides within this class. wikipedia.org

The primary mode of action for imidazolinone herbicides is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). herts.ac.ukwikipedia.orgontosight.aiherts.ac.uk This enzyme is critical for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. regulations.govwikipedia.orgrsc.org By blocking AHAS, imazaquin (B1671739) and other imidazolinones halt the production of these essential amino acids, which in turn inhibits cell division and plant growth, ultimately leading to the death of susceptible plants. ontosight.airsc.org Due to this specific mode of action, imidazolinone herbicides are classified under Group 2 (WSSA) or Group B (HRAC). herts.ac.ukherts.ac.uk

Historical Development and Evolution of Imidazolinone Chemistry

The discovery of imidazolinone herbicides dates back to the 1970s at American Cyanamid's Agricultural Research Division. wikipedia.org The initial research began with a lead molecule, phthalimide, which was later found to exhibit herbicidal properties. wikipedia.org Through a process of optimization, a tricyclic compound was synthesized, leading to the development of the first imidazolinone herbicide. wikipedia.org The first U.S. patent for an imidazolinone herbicide, imazamethabenz-methyl, was granted in 1980. wikipedia.org Subsequently, patents for imazaquin (B1671739), imazapyr (B1671738), imazapic (B1663560), and imazethapyr (B50286) were issued in 1989, followed by imazamox (B1671737) in 1994. wikipedia.org

The development of imidazolinone-tolerant crops, marketed under the "Clearfield" brand, marked a significant evolution in the application of this herbicide class. wikipedia.orgresearchgate.net These crops were developed through conventional breeding techniques, specifically by selecting for mutations in the AHAS gene that confer tolerance to imidazolinone herbicides. researchgate.netnih.gov The first imidazolinone-tolerant crops were commercialized in 1992. researchgate.net This innovation allowed for the post-emergence application of imidazolinone herbicides to control a broad spectrum of weeds in various crops, including those closely related to the crop itself. researchgate.net

However, the widespread use of imidazolinone herbicides and tolerant crops has led to the evolution of herbicide-resistant weeds. nih.govbioone.org In some regions, resistance in weedy rice to imidazolinone herbicides was observed just three years after the introduction of imidazolinone-tolerant rice cultivars. nih.gov Research indicates that gene flow from the resistant crops to weedy relatives is a primary mechanism for the spread of this resistance. nih.gov

Role in Contemporary Weed Science and Agroecosystems

Biochemical Mode of Action: Acetohydroxyacid Synthase (AHAS) Inhibition

The primary mode of action for imazaquin-sodium is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). ontosight.aiherts.ac.uk This enzyme is pivotal in the biosynthesis of branched-chain amino acids and is the specific target of several classes of herbicides, including imidazolinones and sulfonylureas. pnas.orgucanr.eduresearchgate.net

Inhibition of Branched-Chain Amino Acid Biosynthesis (Valine, Leucine, Isoleucine)

AHAS is the first and rate-limiting enzyme in the biosynthetic pathway that produces the essential amino acids valine, leucine, and isoleucine. ucanr.eduresearchgate.netredalyc.org The enzyme catalyzes two parallel reactions: the condensation of two pyruvate (B1213749) molecules to form (S)-2-acetolactate, a precursor for valine and leucine, and the condensation of one pyruvate molecule with one 2-ketobutyrate molecule to produce (S)-2-aceto-2-hydroxybutyrate, a precursor for isoleucine. pnas.orgnih.gov

By inhibiting AHAS, imazaquin effectively blocks the synthesis of these three critical amino acids. ontosight.airedalyc.org This targeted inhibition disrupts protein synthesis, as the necessary building blocks become unavailable to the plant. nih.gov Animals lack the AHAS enzyme, which is a key reason for the selective toxicity of this class of herbicides. pnas.orgunl.edu

Downstream Cellular and Physiological Consequences in Plants

The depletion of valine, leucine, and isoleucine triggers a cascade of phytotoxic events within the plant. The immediate consequence of blocked amino acid synthesis is a sharp decrease in protein production, which in turn slows the rate of cell division. nih.gov This effect is most pronounced in the plant's meristematic tissues—the primary sites of growth and development—where amino acid biosynthesis is most active. redalyc.orgnih.gov

The inhibition of growth at the growing points (meristems) is a hallmark symptom. redalyc.org Other visible, downstream consequences of the metabolic disruption include:

Chlorosis: A yellowing of the leaves, which can appear mottled or affect the areas between the veins. ucanr.edu

Necrosis: The tissue in the meristematic regions eventually dies. redalyc.org In some cases, leaves may develop brown, necrotic margins. ucanr.edu

Leaf Discoloration and Distortion: Affected leaves can show purplish or reddish discoloration, particularly on the undersides, and newly developing leaves may be crinkled and distorted. ucanr.edu

These symptoms typically become apparent several days after the plant has been exposed to the herbicide, culminating in the death of susceptible species. ucanr.edu

Molecular Interactions with the AHAS/ALS Enzyme

Structural biology studies have provided detailed insights into how imazaquin interacts with the AHAS enzyme. Research using X-ray crystallography on Arabidopsis thaliana AHAS has revealed that imazaquin does not bind directly to the enzyme's active site. pnas.orgunl.edu Instead, it binds within a channel that provides the substrate access to the active site, effectively blocking it. pnas.orgnih.gov

The imidazolinone, imazaquin, and the sulfonylurea class of herbicides bind to partially overlapping sites within this channel, but they do so in different ways. pnas.orgresearchgate.net The dihydroimidazolinone ring of imazaquin is what physically obstructs the channel, while its quinoline (B57606) ring extends toward the surface of the protein. unl.edu Its binding is stabilized by a number of non-covalent interactions and a salt bridge between its carboxylic acid group and an arginine residue (R377). unl.edu

The binding of imazaquin is less extensive than that of sulfonylurea herbicides. unl.eduresearchgate.net This difference in binding affinity is reflected in the concentrations required for enzyme inhibition. unl.edu

| Characteristic | Imazaquin (Imidazolinone) | Sulfonylureas |

|---|---|---|

| Binding Location | Blocks substrate access channel, at least 7 Å from the catalytic center. pnas.org | Blocks substrate access channel, approaches within 5 Å of the catalytic center. pnas.org |

| Shared Binding Residues | 10 amino acid residues are common to the binding of both inhibitor classes. pnas.org | |

| van der Waals Contacts | 28 unl.edu | At least 50 unl.edu |

| Hydrogen Bonds | 1 unl.edu | 6 unl.edu |

| Key Amino Acid Interactions | Interacts with 12 amino acids; forms a salt bridge with Arginine 377 (R377). unl.edu Substitution of Serine 653 can obstruct the binding of the quinoline ring. nih.gov | Interacts with 16 amino acid residues. pnas.org |

Cellular Uptake and Intracellular Localization

For imazaquin to reach the AHAS enzyme located in the chloroplasts, it must first cross the plant cell membrane. The uptake of weak acid herbicides like imazaquin into plant cells is primarily a passive process driven by simple diffusion across the plasma membrane. usp.br The rate of uptake is influenced by the pH gradient between the more acidic cell wall space and the more alkaline cytoplasm (pH ~7.5). usp.briastate.edu

This process is often described by an "ion trapping" mechanism. usp.brresearchgate.net In the lower pH environment outside the cell, a greater proportion of the imazaquin molecule is in its neutral, more lipophilic (fat-soluble) form, which allows it to diffuse more readily across the lipid bilayer of the cell membrane. usp.briastate.edu Once inside the higher pH of the cytoplasm, the molecule loses a proton and becomes charged (anionic), making it less lipophilic and less able to diffuse back out of the cell, thus becoming "trapped" and accumulating within the cytoplasm. usp.br

While the plasma membrane and the tonoplast (vacuolar membrane) are not considered absolute barriers to imazaquin movement, intact membranes are important for retaining the herbicide within the cell. usp.br Some studies also suggest that ABC transporter proteins, which are involved in moving substances across cell membranes, may play a role in extruding herbicides from the cytoplasm as a detoxification or resistance mechanism. mdpi.com

Systemic Transport and Accumulation in Plant Tissues

Imazaquin is a systemic compound, meaning that once it is absorbed by the plant, it can be transported throughout its vascular system. herts.ac.ukredalyc.org It is mobile in both the xylem (water-conducting tissue) and the phloem (sugar-conducting tissue). ucanr.eduredalyc.org This dual mobility allows the compound to move from the roots to the shoots (acropetal transport) and from mature leaves to other parts of the plant (basipetal transport), including the areas of active growth. redalyc.org

Due to its mode of action, imazaquin ultimately accumulates in the plant's meristems—the growing points of the roots and shoots—where cell division and amino acid synthesis are most rapid. redalyc.orgresearchgate.net This targeted accumulation concentrates the herbicide at its site of action, leading to the inhibition of growth. redalyc.org

Root and Foliar Absorption Dynamics

Imazaquin can be effectively absorbed by plants through both their root systems and their foliage. herts.ac.ukredalyc.org

Foliar Absorption: When applied to the leaves, the herbicide must penetrate the waxy outer cuticle before entering the plant's cells and vascular system. iastate.edu Studies have shown that the uptake of imidazolinone herbicides is sensitive to the pH of the spray solution, with maximum uptake occurring at a more acidic pH (e.g., pH 4). researchgate.net This is consistent with the ion-trapping mechanism, where the more neutral form of the molecule at lower pH is more readily absorbed. researchgate.net Imazaquin has been observed to be absorbed more rapidly than other imidazolinones like imazethapyr (B50286) and imazapyr (B1671738), a difference attributed to its relatively higher lipophilicity at acidic pH. researchgate.net

Root Absorption: When present in the soil, imazaquin is readily taken up by the roots and translocated via the xylem to the rest of the plant. redalyc.orgresearchgate.net

Research comparing different plant species has shown variations in how imazaquin is absorbed and distributed.

| Plant Species | Growth Stage | Primary Site of Accumulation | Key Finding |

|---|---|---|---|

| Canavalia ensiformis (Jack bean) | Cotyledonary and first true leaves | Roots redalyc.orgresearchgate.net | Accumulated the highest concentration of the herbicide in its root system. researchgate.net |

| Mucuna cinerea (Velvet bean) | Cotyledonary and first true leaves | Shoots scielo.br | Showed a greater potential for translocating imazaquin to the shoot compared to C. ensiformis. scielo.br |

| Ipomoea lacunosa & I. hederifolia (Morningglory) | Not specified | Roots redalyc.org | The largest percentage of applied 14C-imazaquin was found in the roots. redalyc.org |

Xylem and Phloem Translocation Pathways

Imazaquin is readily absorbed by both the roots and foliage of plants, facilitating its distribution throughout the organism via the primary vascular transport systems: the xylem and the phloem. scielo.brcambridge.orgmass.gov This dual-pathway mobility allows the compound to move systemically. Following root uptake from the soil, imazaquin enters the xylem, the plant's water-conducting tissue, and is translocated acropetally (upwards) to the shoots. msu.educambridge.org Conversely, when applied to foliage, the herbicide can penetrate the leaf tissue and enter the phloem, which transports sugars produced during photosynthesis to areas of active growth and metabolism, known as "sinks." ucanr.edu

The movement through both xylem and phloem ensures that imazaquin reaches the plant's vital meristematic tissues, regardless of the initial point of absorption. scielo.brmass.gov The ability of the herbicide to move from the xylem to the phloem and vice versa contributes to its widespread distribution within the plant. ucanr.edu Research using radiolabeled ¹⁴C-imazaquin has visually confirmed this translocation pattern. Autoradiography studies on species like Canavalia ensiformis showed that after root absorption, the compound was transported throughout the entire plant, with notable accumulation in the growth points. researchgate.net

However, the extent and primary mode of translocation can be influenced by the plant species and the application method. In flue-cured tobacco, for instance, root-absorbed imazaquin was readily translocated to the shoots, with 47% to 60% of the absorbed compound moving to the shoots within eight days. cambridge.org In contrast, foliar application on the same plant resulted in very limited translocation from the treated leaves to the roots (4 to 5%), suggesting that xylem transport from the roots is a more significant distribution pathway in this species. cambridge.org Similarly, studies on yellow and purple nutsedge demonstrated that following foliar application, a significant portion of the absorbed ¹⁴C-imazaquin was translocated out of the treated leaf to other parts of the plant, including roots and rhizomes. cambridge.org Differences in the translocation efficiency of imazaquin may be linked to the varying susceptibility observed among different plant species. taylorfrancis.com

Table 1: Distribution of Foliar-Applied ¹⁴C-Imazaquin in Nutsedge Species 8 Days After Treatment

Data adapted from a 1988 study on nutsedge species. cambridge.org The table shows the percentage of the total absorbed radioactivity found in different plant parts 8 days after foliar application of ¹⁴C-imazaquin.

Meristematic Accumulation and Phytotoxic Expression

Following translocation through the xylem and phloem, imazaquin accumulates in regions of high metabolic activity, particularly the meristematic tissues. scielo.brresearchgate.netresearchgate.net These tissues, found at the growing points of roots and shoots, are responsible for cell division and plant growth. The concentration of the herbicide in these vital areas is central to its phytotoxic effects. researchgate.net

The primary mode of action for imazaquin, like other imidazolinone herbicides, is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). scielo.brcambridge.orgmass.gov This enzyme is crucial for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. mass.govresearchgate.net These amino acids are essential building blocks for protein synthesis and are vital for cell growth and division. mass.gov

By inhibiting ALS, imazaquin effectively halts the production of these three amino acids. scielo.br This deficiency leads to a cascade of phytotoxic effects. The immediate consequence is the cessation of protein and DNA synthesis, which directly impedes cell division in the meristems. scielo.brresearchgate.net This disruption of growth is a primary cause of plant death. usask.ca Furthermore, the lack of these amino acids disrupts the translocation of photosynthates to the growing points, starving them of the energy required for development. scielo.brresearchgate.netcabidigitallibrary.org

The visible symptoms of imazaquin phytotoxicity manifest slowly, typically appearing one to two weeks after application. cabidigitallibrary.org The initial signs include a halt in growth, followed by chlorosis (yellowing) and necrosis (tissue death), which first appear in the meristematic regions. usask.cacabidigitallibrary.org This is a direct result of the compound's accumulation and localized inhibition of amino acid synthesis in these tissues. scielo.brusask.ca Research on other ALS inhibitors has shown that this process can also lead to an accumulation of cells stalled in the prophase stage of mitosis, indicating a disruption of the cell cycle. researchgate.net

Table 2: Phytotoxicity of Imazaquin in Green Manure Species 30 Days After Seeding

Data adapted from a 2012 study evaluating the phytotoxic effect of imazaquin on various species. scielo.br Phytotoxicity was visually assessed based on symptoms like chlorosis, necrosis, and stunting.

Biotransformation Pathways in Plant Species

Plants employ several biochemical reactions to metabolize this compound. The main transformation processes involve oxidative hydroxylation and subsequent conjugation with carbohydrates, which ultimately form non-toxic metabolites. unl.eduresearchgate.net

Oxidative Hydroxylation Processes

A key initial step in the detoxification of imidazolinone herbicides like imazaquin in tolerant plant species is oxidative hydroxylation. unl.edufao.org This reaction is often mediated by cytochrome P450 monooxygenase enzymes. nih.gov For instance, in the case of the related imidazolinone herbicide imazamox (B1671737), metabolism in resistant cultivars involves hydroxylation. nih.gov This process introduces a hydroxyl group onto the herbicide molecule, rendering it more water-soluble and susceptible to further metabolic reactions. unl.edu

Carbohydrate Conjugation Reactions

Following oxidative hydroxylation, the resulting hydroxylated metabolite can undergo conjugation with carbohydrates, such as glucose. unl.eduresearchgate.net This reaction further increases the water solubility of the compound and is a common detoxification pathway for xenobiotics in plants. ufl.edu The resulting glycoside conjugate is generally considered to be non-toxic to the plant. fao.org In a study on imazamox, the formation of a glucoside conjugate was observed in resistant wheat cultivars. nih.gov

Formation of Non-Toxic Metabolites

The combination of oxidative hydroxylation and carbohydrate conjugation leads to the formation of non-toxic metabolites that are no longer effective at inhibiting the acetolactate synthase (ALS) enzyme, the target site of imidazolinone herbicides. chemicalbook.inresearchgate.net In soybeans, a tolerant species, the primary metabolite of imazaquin is a pyrroloquinoline acetamide (B32628), which is immobile within the plant and does not inhibit the ALS enzyme. chemicalbook.in This initial metabolite is then further broken down, eventually yielding a dicarboxylic acid. chemicalbook.in The ability of a plant to rapidly carry out these transformations is a key determinant of its tolerance to this compound. unl.edu

Differential Metabolic Selectivity across Plant Taxa

The rate and pathway of this compound metabolism vary significantly among different plant species, which explains the herbicide's selectivity. chemicalbook.in

Metabolism in Tolerant Crops and Weeds (e.g., Leguminous Species, Soybeans, Alfalfa, Clearfield® Wheat)

Tolerant crops, particularly leguminous species, have a high capacity to metabolize imazaquin and other imidazolinone herbicides. unl.edu This tolerance is primarily due to the rapid detoxification of the herbicide through the metabolic pathways described above. unl.edu

Leguminous Species (Soybeans and Alfalfa): Soybeans and alfalfa exhibit a natural tolerance to imazaquin. unl.eduuark.edu They can rapidly metabolize the herbicide into non-toxic compounds. chemicalbook.inunl.edu In soybeans, the primary route of metabolism involves the formation of a pyrroloquinoline acetamide. chemicalbook.in Alfalfa also demonstrates tolerance through rapid metabolism. unl.edu The rapid metabolism in these species prevents the accumulation of the active herbicide at its site of action, the ALS enzyme. unl.edu

Clearfield® Wheat: Clearfield® wheat varieties have been specifically developed to be tolerant to imidazolinone herbicides through induced mutation and conventional breeding techniques. unl.eduresearchgate.net This tolerance is conferred by a modified ALS enzyme that is less sensitive to the herbicide and by an enhanced ability to metabolize the herbicide. nih.govresearchgate.net Studies on imazamox-resistant Clearfield® wheat have shown that the herbicide is metabolized by cytochrome P450 enzymes into hydroxyl and glucoside forms. nih.gov

Table 1: Metabolism of Imazaquin and Related Imidazolinones in Tolerant Species

| Species | Primary Metabolic Pathway | Key Metabolites | Basis of Tolerance |

|---|---|---|---|

| Soybean | Formation of a pyrroloquinoline acetamide and subsequent breakdown. chemicalbook.in | Pyrroloquinoline acetamide, dicarboxylic acid. chemicalbook.in | Rapid metabolic detoxification. chemicalbook.inunl.edu |

| Alfalfa | Rapid hydroxylation followed by glucose conjugation. unl.edu | Hydroxylated and glucosylated derivatives. unl.edu | Inherent rapid metabolism. unl.edu |

| Clearfield® Wheat | Oxidative hydroxylation and carbohydrate conjugation (based on imazamox studies). nih.gov | Imazamox-hydroxyl, imazamox-glucoside. nih.gov | Altered ALS enzyme and enhanced metabolism. nih.govresearchgate.net |

Comparative Metabolism in Sensitive Species

In contrast to tolerant species, sensitive plants metabolize this compound much more slowly or not at all. wikipedia.org This allows the active herbicide to accumulate in the plant's meristematic tissues, where it inhibits the ALS enzyme. redalyc.org The inhibition of ALS blocks the synthesis of essential branched-chain amino acids (valine, leucine, and isoleucine), leading to a cessation of cell division and plant growth, ultimately resulting in plant death. researchgate.netepa.gov Species such as sunflower, corn, and certain grasses are generally sensitive to imazaquin. researchgate.netredalyc.org The lack of an efficient metabolic detoxification pathway is the primary reason for their susceptibility. unl.edu

Table 2: Comparative Susceptibility of Plant Species to Imazaquin

| Species | Tolerance Level | Primary Reason for Susceptibility |

|---|---|---|

| Sunflower (Helianthus annuus) | Sensitive redalyc.org | Inability to rapidly metabolize the herbicide. researchgate.netredalyc.org |

| Corn (Zea mays) | Sensitive (non-Clearfield®) researchgate.net | Slow metabolism compared to tolerant species. researchgate.net |

| Raphanus sativus | Sensitive redalyc.org | High phytotoxicity observed. redalyc.org |

| Pennisetum glaucum | Sensitive redalyc.org | High phytotoxicity observed. redalyc.org |

Environmental Fate and Ecotoxicological Dynamics of Imazaquin Sodium

Soil Adsorption and Desorption Processes

The adsorption and desorption of imazaquin (B1671739) in soil are critical processes that dictate its mobility, availability for plant uptake, and potential for leaching into groundwater. These processes are governed by the interplay of soil properties and the chemical nature of imazaquin.

Influence of Soil pH and Ionic Environment

Soil pH is a primary factor controlling the sorption of imazaquin. oup.com Imazaquin is an amphoteric molecule, meaning it can exhibit both acidic and basic properties. redalyc.orgresearchgate.net At typical soil pH values above 5, imazaquin predominantly exists as an anion, which leads to repulsion from negatively charged soil colloids and thus, low sorption. oup.comscielo.br As the pH decreases, the molecule becomes more neutral, increasing its sorption to soil organic matter through hydrophobic interactions. oup.comscielo.br At very low pH, the quinoline (B57606) group can become positively charged, enhancing sorption through cation exchange. oup.com

The ionic strength of the soil solution also plays a role. Increased ionic strength can enhance imazaquin sorption, suggesting mechanisms beyond simple hydrophobic interactions are involved. oup.comresearchgate.net The presence of certain ions, such as phosphate (B84403), can significantly decrease imazaquin sorption, particularly in weathered soils, by competing for binding sites. oup.comresearchgate.net

| Soil pH | Imazaquin Speciation | Predominant Interaction with Soil | Expected Sorption Level |

| > 5 | Anionic | Electrostatic Repulsion | Low |

| < 5 | Neutral | Hydrophobic Partitioning | Increased |

| Very Low pH | Cationic | Cation Exchange | High |

Role of Soil Organic Matter and Clay Content

Soil organic matter (SOM) and clay content are key sorbents for imazaquin. Imazaquin sorption is often positively correlated with SOM and clay content. researchgate.netresearchgate.net Organic matter provides hydrophobic surfaces for the neutral form of imazaquin to partition into. oup.com

| Soil Component | Influence on Imazaquin Sorption | Primary Mechanism |

| Organic Matter | Increases sorption | Hydrophobic partitioning of neutral species |

| Clay Minerals | Increases sorption | Electrostatic attraction, surface complexation |

| Iron and Aluminum Oxides | Increases sorption of anionic form | Electrostatic attraction to positively charged sites |

Sorption Kinetics and Equilibrium Studies

The sorption of imazaquin to soil is a time-dependent process. Batch kinetic studies have revealed that sorption occurs in two phases: an initial rapid phase followed by a much slower, gradual phase. nih.gov Equilibrium is typically reached within 24 hours. nih.gov The rapid phase accounts for a smaller percentage of the total amount of imazaquin adsorbed. nih.gov

Sorption equilibrium data for imazaquin often fit well to the Freundlich isotherm model. researchgate.netnih.gov The Freundlich sorption coefficient (Kf) varies significantly depending on soil properties, with higher values observed in soils with higher organic matter and clay content, and at lower pH. researchgate.net For instance, Kf values have been reported to range from 0.8 L kg⁻¹ in sandy soil to 35.5 L kg⁻¹ in a medium-textured soil. researchgate.net

| Study Type | Key Findings |

| Batch Kinetic Studies | Two-phase sorption: initial rapid phase followed by a slow, gradual phase. nih.gov |

| Equilibrium Studies | Data often fits the Freundlich isotherm model; Kf values vary with soil type. researchgate.netnih.gov |

Stereoselective Adsorption Phenomena

Imazaquin is a chiral compound, existing as two enantiomers, R-imazaquin and S-imazaquin. Research into the stereoselective behavior of imazaquin in soil has shown that sorption, dissipation, and leaching are often non-enantioselective or only slightly so. researchgate.net This means that both enantiomers tend to be adsorbed and degraded at similar rates. researchgate.net

Studies have found no evidence of interconversion between the R and S enantiomers in soil. researchgate.net The addition of certain soil amendments, such as organoclays, can increase the sorption of both enantiomers, while others, like olive-mill wastes and biochar, may not significantly affect sorption but can accelerate dissipation. researchgate.net

Environmental Degradation Pathways

The persistence of imazaquin in the environment is largely determined by its degradation rate. Microbial activity is a key driver of this process.

Microbial Degradation Mechanisms

Microbial degradation is the primary pathway for the breakdown of imazaquin in soil. tandfonline.com Studies have shown that biological mechanisms can account for a significant portion of its degradation, ranging from 48.7% to 74.6%. tandfonline.com The rate of degradation is influenced by the presence and activity of soil microorganisms.

The addition of organic amendments, such as farm manure, can significantly enhance the microbial degradation of imazaquin. tandfonline.com For example, amending soil with bovine manure has been shown to increase the degradation rate by about 2.4 times compared to unamended soil. tandfonline.com This is attributed to the stimulation of microbial populations capable of metabolizing the herbicide. The half-life of imazaquin in soil can be significantly reduced in the presence of such amendments. tandfonline.com

| Condition | Effect on Imazaquin Degradation |

| Non-sterilized soil | Primary degradation pathway is microbial. tandfonline.com |

| Soil amended with manure | Enhanced degradation rate. tandfonline.com |

| Sterilized soil | Significantly slower degradation. tandfonline.com |

Influence of Temperature and Soil Moisture on Microbial Activity

The degradation of imazaquin, a member of the imidazolinone herbicide family, is significantly influenced by environmental factors that affect microbial activity, primarily temperature and soil moisture. nih.govplos.orgmdpi.com Generally, higher temperatures and optimal soil moisture levels create favorable conditions for microorganisms, leading to an accelerated breakdown of the herbicide. nih.govplos.orginvasive.org

Research has consistently shown a positive correlation between temperature and the degradation rate of imidazolinone herbicides. plos.orgmdpi.comresearchgate.net For instance, one study found that the degradation of the related herbicide imazapic (B1663560) was most rapid at 35°C, with a half-life of 99.0 days, compared to 138.6 days at 25°C and 192.5 days at 15°C. plos.org This suggests that imazaquin will likely degrade more rapidly in warmer summer months. plos.orgresearchgate.net

Soil moisture is another critical factor, as it directly impacts the proliferation and activity of soil microorganisms. nih.govplos.org Degradation of imazaquin and similar herbicides occurs more rapidly in soils with higher moisture content. nih.govplos.org Studies on imazapic demonstrated that its half-life decreased as soil moisture increased. For example, the half-life was 231.0 days at 15% moisture content, 182.4 days at 40%, 138.6 days at 60%, and 96.3 days at 90%. nih.gov This indicates that in drought-prone areas, imazaquin may persist for longer periods, and irrigation could be a method to promote its degradation. nih.gov However, some studies on other imidazolinones, like imazethapyr (B50286), have shown a reduction in degradation at 100% field capacity, suggesting that excessively high moisture or saturated conditions, such as those in flooded rice paddies, might create hypoxic environments that are less favorable for the specific microbes responsible for degradation. mdpi.com

Table 1: Effect of Temperature and Soil Moisture on Imazapic Half-Life

| Parameter | Condition | Half-Life (days) | Source |

|---|---|---|---|

| Temperature | 15°C | 192.5 | plos.org |

| Temperature | 25°C | 138.6 | plos.org |

| Temperature | 35°C | 99.0 | plos.org |

| Soil Moisture | 15% | 231.0 | nih.gov |

| Soil Moisture | 40% | 182.4 | nih.gov |

| Soil Moisture | 60% | 138.6 | nih.gov |

| Soil Moisture | 90% | 96.3 | nih.gov |

Enhancement by Organic Amendments (e.g., Biogas Slurry, Chicken Litter)

The application of organic amendments, such as biogas slurry and chicken litter, has been shown to enhance the microbial degradation of imazaquin and other imidazolinone herbicides. nih.govplos.orgresearchgate.net These amendments can promote the growth of microorganisms, thereby accelerating the breakdown of the herbicide in the soil. nih.govplos.org

In one study, the addition of biogas slurry to soil significantly reduced the half-life of imazapic. nih.govplos.org Similarly, the use of chicken litter as an organic amendment has been observed to accelerate the degradation of imazaquin. nih.govplos.orgnih.gov The positive effect of these organic materials is attributed to the increase in soil organic matter and moisture, which favors biodegradation. researchgate.net For example, research on imazapic showed that amending the soil with biogas slurry at concentrations of 0.9% and 3.6% by weight accelerated its degradation. plos.org

A study on imazaquin degradation in a sandy loam soil found that amendment with bovine manure and chicken manure at a 10% (w/w) ratio significantly increased the degradation rate. The degradation in bovine manure-amended and chicken manure-amended soil was approximately 2.4 and 1.5 times faster, respectively, than in unamended soil. nih.gov This suggests that incorporating farm litters into the soil can be a beneficial management practice to increase the safety of imazaquin application for subsequent susceptible crops. nih.gov

Table 2: Effect of Organic Amendments on Imazaquin Degradation

| Amendment | Effect on Degradation | Source |

|---|---|---|

| Biogas Slurry | Accelerated degradation of imazapic. | nih.govplos.org |

| Chicken Litter | Accelerated degradation of imazaquin. | nih.govplos.orgnih.gov |

| Bovine Manure (10% w/w) | Degradation was 2.4 times faster than unamended soil. | nih.gov |

| Chicken Manure (10% w/w) | Degradation was 1.5 times faster than unamended soil. | nih.gov |

Abiotic Transformation Processes (e.g., Hydrolysis, Photolysis)

Abiotic processes, including hydrolysis and photolysis, contribute to the degradation of imazaquin, although their significance can vary depending on environmental conditions. nih.govresearchgate.net

Hydrolysis: The hydrolysis of imazaquin is pH-dependent. Studies have shown no hydrolysis of imazaquin in buffer solutions at pH 3 and pH 7. nih.govresearchgate.net However, slow hydrolysis does occur at pH 9, with an estimated half-life of 6.5 months in the dark. nih.govresearchgate.net This indicates that chemical breakdown through reaction with water is a slow process for imazaquin under typical environmental pH ranges.

Photolysis: Photodegradation, or breakdown by sunlight, is a more rapid abiotic process for imazaquin compared to hydrolysis. nih.govresearchgate.net In aqueous solutions exposed to light, the half-life of imazaquin is significantly shorter, at approximately 1.8 days. nih.govresearchgate.net However, the presence of humic acids in the water can reduce the rate of photodegradation. nih.govresearchgate.net On the soil surface, photodegradation still occurs but at a slower rate than in solution, with a reported half-life of 15.3 days. nih.govresearchgate.net It is important to note that photodegradation in soil is generally limited to the very top layer (0.2–0.7 mm). mdpi.com

Table 3: Abiotic Degradation of Imazaquin

| Process | Condition | Half-Life | Source |

|---|---|---|---|

| Hydrolysis | pH 9 (in dark) | 6.5 months | nih.govresearchgate.net |

| Photolysis | Aqueous solution | 1.8 days | nih.govresearchgate.net |

| Photolysis | Soil surface | 15.3 days | nih.govresearchgate.net |

Mechanochemical Degradation Induced by Soil Minerals

Mechanochemical degradation involves the transformation of chemical compounds through mechanical force, such as grinding, which can be induced by soil minerals. nih.govresearchgate.netacs.org This process has been shown to be effective in degrading imazaquin. nih.gov

The application of mechanical force, like manual grinding with a mortar and pestle, can enhance the degradation of imazaquin when mixed with certain minerals. nih.gov Studies have investigated the effects of various minerals, including montmorillonite (B579905) saturated with different cations (Na+, Ca2+, Cu2+, Al3+), a commercial clay mix (Agsorb), birnessite, and hematite (B75146). nih.govsigmaaldrich.com

Dry grinding of imazaquin for just 5 minutes with Al-montmorillonite or hematite resulted in 56% and 71% degradation, respectively. nih.gov The effectiveness of this process can be influenced by factors such as grinding time, herbicide load, temperature, and the presence of moisture. nih.gov Wet grinding was found to slightly reduce the degradation rate with hematite and completely negated the enhancing effect of Al-montmorillonite. nih.gov

The addition of transition metals can further promote mechanochemical degradation. nih.gov For instance, the addition of Cu(II) to Na-montmorillonite loaded with imazaquin was highly effective, leading to over 90% degradation after 5 minutes of wet grinding. nih.gov This was attributed to the formation of Cu-montmorillonite during the grinding process. nih.gov LC-MS analysis of the degradation products revealed the formation of a dimer and several smaller breakdown products. nih.gov These findings suggest that mechanochemical processes, potentially occurring during soil tillage, could contribute to the remediation of soils contaminated with imazaquin. nih.govresearchgate.net

Enantioselective Degradation in Field Soils

Imazaquin is a chiral compound, meaning it exists as two enantiomers (mirror-image isomers). The degradation of these enantiomers in soil can be enantioselective, where one enantiomer degrades at a different rate than the other. capes.gov.brresearchgate.netnih.gov

Studies have shown that the degradation rates of the two imazaquin enantiomers in field soils can be slightly different. capes.gov.brnih.gov This enantioselectivity appears to be strongly influenced by soil pH. capes.gov.brresearchgate.netnih.gov Research on the related chiral herbicide imazamox (B1671737) found that in neutral soils, degradation was enantioselective with the (+)-imazamox degrading faster. nih.gov In slightly acidic soils, the difference in degradation rates between enantiomers was less pronounced, while in strongly acidic soils, degradation was again enantioselective but with a preference for the other enantiomer. nih.gov

For imazaquin, while some studies have observed slight enantioselectivity, others have found it to be non-enantioselective or only scarcely so. researchgate.net Importantly, no interconversion between the R- and S-enantiomers of imazaquin has been observed in soil. researchgate.net The herbicidal activity of the R-enantiomer is reported to be significantly greater than that of the S-enantiomer, which, coupled with the persistence of both enantiomers, has implications for its environmental fate and efficacy. researchgate.net

Mobility and Leaching Potential in Aquatic and Terrestrial Systems

Factors Affecting Leaching (e.g., Soil Type, Moisture, Rainfall)

The mobility and leaching potential of imazaquin in soil are influenced by a combination of factors, including soil type, soil moisture content, and the timing and amount of rainfall or irrigation. researchgate.net

Soil Type: Soil texture plays a direct role in the adsorption and subsequent leaching of imazaquin. scielo.br Leaching is generally higher in soils with a sandier texture compared to those with a higher clay content. researchgate.netscielo.br For example, one study found that leaching was significantly higher in a sandy clay soil (up to 73.4% of applied imazaquin leached) compared to a clay soil (less than 1.8% leached). researchgate.net The higher clay and iron oxide content in some soils can increase the adsorption of imazaquin, reducing its mobility. scielo.br

Soil Moisture and Rainfall: The amount of water moving through the soil profile is a primary driver of leaching. researchgate.net When rainfall or irrigation occurs shortly after imazaquin application, the potential for leaching is increased. researchgate.net One study demonstrated that when imazaquin was applied to moist soil samples and rainfall was simulated soon after, leaching was significantly higher. researchgate.net The time between application and the first significant rainfall is a critical factor determining the extent of imazaquin leaching. researchgate.net For instance, high concentrations of imazaquin were found in drain water when rain occurred shortly after application, but these concentrations decreased with subsequent drainage events. researchgate.net

The interaction between soil type and water movement is crucial. In a study using soil columns, imazapyr (B1671738) showed greater downward movement in a sandy loam soil compared to a clay soil. awsjournal.org This highlights that soils with lower adsorption capacity and higher water permeability are more susceptible to imazaquin leaching, potentially leading to groundwater contamination. scielo.brawsjournal.org

Predictive Modeling of Environmental Transport

Predicting the environmental transport and fate of imazaquin is complex due to its amphoteric nature, possessing both ionizable carboxyl and quinoline functional groups. scielo.broup.com The ability to model its movement in soil and water is crucial for assessing potential environmental risks, such as the contamination of groundwater and surface water. regulations.govresearchgate.net

Predictive models for pesticide transport, such as GLEAMS (Groundwater Loading Effects of Agricultural Management Systems), can provide large-scale estimations of herbicide persistence in soil. wa.gov These models use algorithms that incorporate a range of environmental and chemical parameters to forecast the compound's behavior. wa.gov However, the accuracy of these predictions is significantly improved by using site-specific data. wa.gov

Several key factors must be considered to successfully predict the sorption and mobility of imazaquin in soils:

Soil pH: Imazaquin's chemical form is pH-dependent. In the typical pH range of tropical soils (4.0-6.0), it predominantly exists as an anion, which leads to low sorption by negatively charged soil colloids and thus higher mobility. scielo.brresearchgate.net Studies have shown a correlation between lower soil pH and increased adsorption of imidazolinone herbicides. scielo.br

Organic Carbon (OC) Content: The OC content of soil is a primary attribute that correlates with the amount of sorbed imazaquin. researchgate.net Models based on hydrophobic interactions can often predict sorption in soils with higher OC, but they are less effective for highly weathered, low-OC subsurface soils. researchgate.net

Soil Composition: In soils with low organic matter, the content of iron (Fe) and aluminum (Al) oxides becomes an important factor affecting imazaquin sorption. researchgate.net Mechanisms like ligand exchange and cation bridging can influence its retention. oup.com

Ionic Strength and Composition: The concentration and type of ions in the soil solution can also impact the sorption behavior of ionizable compounds like imazaquin. oup.com

Models based on single parameters like organic carbon content are often insufficient for accurately predicting imazaquin's behavior, especially in highly weathered tropical soils with pH-dependent charges. oup.comresearchgate.net Therefore, comprehensive models that account for the interplay between the compound's speciation, soil-solution pH, sorbent-surface characteristics, and ionic strength are necessary for reliable predictions of its environmental transport. oup.com

Phytoremediation Strategies for Imazaquin-sodium Contamination

Phytoremediation is an emerging technology that utilizes plants and their associated microbial communities to remove, degrade, or contain contaminants from soil and water. scielo.bropenbiotechnologyjournal.com This plant-assisted bioremediation approach is considered a cost-effective and environmentally friendly strategy for managing areas contaminated with herbicides like imazaquin. openbiotechnologyjournal.comtaylorfrancis.com The technique is particularly advantageous where contaminant levels are high and there is a risk of leaching. scielo.br The selection of appropriate, tolerant plant species is a critical first step in developing effective phytoremediation programs to mitigate the effects of imazaquin residues in agricultural systems. scielo.br

Selection of Tolerant Plant Species for Remediation

The success of phytoremediation hinges on identifying plant species that can tolerate and thrive in the presence of the contaminant. Research has been conducted to screen various plant species, particularly green manures, for their tolerance to imazaquin, which is crucial for their use in crop rotation schemes to reduce herbicide carryover to sensitive crops like corn or sunflower. scielo.brresearchgate.net

In greenhouse studies, several species have demonstrated significant tolerance to imazaquin applied at pre-emergence. scielo.brresearchgate.net Among fourteen species evaluated, Canavalia ensiformis (jack bean) and Mucuna cinerea (grey mucuna) were identified as highly tolerant. scielo.brresearchgate.net Further studies confirmed that Cajanus cajan (pigeon pea) and Crotalaria spectabilis also exhibit high tolerance. researchgate.net These species show potential for use in remediating soils with residual imazaquin. researchgate.net

Below is a table summarizing the findings on imazaquin tolerance among various green manure species.

| Plant Species | Scientific Name | Tolerance Level to Imazaquin | Reference |

| Pigeon Pea | Cajanus cajan | High | scielo.brresearchgate.net |

| Jack Bean | Canavalia ensiformis | High | scielo.brresearchgate.net |

| Grey Mucuna | Mucuna cinerea | High | scielo.brresearchgate.net |

| --- | Crotalaria spectabilis | High | scielo.brresearchgate.net |

| --- | Crotalaria juncea | Moderate to Sensitive | scielo.brresearchgate.net |

| --- | Raphanus sativus | Sensitive | scielo.brresearchgate.net |

| --- | Pennisetum glaucum | Sensitive | scielo.brresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Studies have shown that tolerant plants like M. cinerea are effective at translocating imazaquin to the shoots, while species like C. ensiformis tend to accumulate the herbicide primarily in their roots. researchgate.net The ability to accumulate the herbicide was greater in more advanced stages of plant development. researchgate.net

Mechanisms of Plant-Assisted Bioremediation

Plant-assisted bioremediation involves several mechanisms through which plants and their associated microbes can remediate contaminated environments. researchgate.net These processes can act to degrade, contain, or remove contaminants like imazaquin from the soil. openbiotechnologyjournal.com

The primary mechanisms include:

Phytodegradation: This process involves the breakdown of contaminants directly by plant enzymes. taylorfrancis.com Plants can absorb the contaminant and metabolize it into less toxic or non-toxic compounds, which may then be incorporated into the plant tissues. scielo.br This capacity is a key principle behind using plants for decontamination. scielo.br

Phytostimulation (Rhizodegradation): This is an indirect mechanism where plants enhance the activity of soil microorganisms in the rhizosphere (the soil region around the roots). openbiotechnologyjournal.comtaylorfrancis.com Plant roots release exudates—sugars, amino acids, and other compounds—that serve as a nutrient source for bacteria and fungi. openbiotechnologyjournal.com This stimulates the microbial population and their metabolic activity, leading to the enhanced breakdown of organic contaminants in the soil. scielo.bropenbiotechnologyjournal.com The plant roots also provide a surface for microbial colonization and can improve soil aeration, further supporting microbial degradation. openbiotechnologyjournal.com

Phytoextraction: This mechanism involves the uptake of contaminants from the soil by plant roots and their translocation and accumulation in the above-ground, harvestable parts of the plant, such as the shoots and leaves. nih.gov While often associated with heavy metals, this process can also apply to organic pollutants. Research indicates that some imazaquin-tolerant species, like Mucuna cinerea, can translocate the herbicide to their shoots. researchgate.net

Rhizofiltration: This process primarily applies to water remediation and involves the use of plant roots to absorb, concentrate, and precipitate contaminants from polluted water. taylorfrancis.comnih.gov

The synergistic action between the plant and its rhizomicrobiome is fundamental to the success of these strategies. researchgate.netfrontiersin.org By selecting tolerant plant species, it is possible to harness these natural processes to effectively reduce imazaquin residues in soil, preventing environmental contamination and damage to subsequent sensitive crops. scielo.br

Herbicide Resistance Mechanisms and Management Strategies

Target-Site Resistance (TSR) to Imazaquin-sodium

Target-site resistance is the most common mechanism of resistance to ALS inhibitors and typically results from mutations in the ALS gene itself. researchgate.net These mutations alter the enzyme's structure, reducing its sensitivity to the herbicide. nih.gov

Characterization of ALS Gene Mutations and Amino Acid Substitutions

Resistance to ALS-inhibiting herbicides, including this compound, is often conferred by single nucleotide polymorphisms (SNPs) in the ALS gene, which result in amino acid substitutions at specific, highly conserved positions within the enzyme. researchgate.netnih.gov Research has identified several key amino acid positions where mutations can lead to resistance. These include Ala122, Pro197, Ala205, Asp376, Arg377, Trp574, Ser653, and Gly654. researchgate.netmdpi.com

Specific substitutions have been linked to varying levels of resistance to different chemical families of ALS inhibitors. For instance, substitutions at the Pro197 position are common and have been extensively studied. mdpi.comcambridge.org In some weed species, a Pro-197-Thr mutation has been identified that confers resistance to sulfonylureas but may not provide significant resistance to imidazolinones like imazaquin (B1671739). frontiersin.org However, other substitutions at this same position can result in broader cross-resistance. cambridge.org

Another well-documented mutation is the Trp574 to Leu substitution, which has been found in multiple weed species and is associated with resistance to ALS-inhibiting herbicides. embrapa.brbioone.org This particular mutation has been shown to confer high levels of resistance to imazamox (B1671737), another imidazolinone herbicide. embrapa.br Similarly, mutations at the Ser653 position, such as a substitution to Asn, have been linked to high resistance to imidazolinones. mdpi.comcambridge.org

The following table summarizes some of the key amino acid substitutions in the ALS enzyme and their association with resistance.

| Original Amino Acid | Position | Substituted Amino Acid | Associated Resistance |

| Alanine (B10760859) | 122 | Threonine | High resistance to imidazolinones, low to no cross-resistance to sulfonylureas. cambridge.org |

| Proline | 197 | Serine, Threonine, Isoleucine | Can confer resistance to sulfonylureas, triazolopyrimidines, and imidazolinones. mdpi.comfrontiersin.orgpreprints.org |

| Tryptophan | 574 | Leucine | Confers resistance to imidazolinones and sulfonylureas. embrapa.brbioone.org |

| Serine | 653 | Asparagine, Aspartate | Associated with high resistance to imidazolinones. mdpi.comcambridge.orgpreprints.org |

Structural Basis of Mutational Effects on Enzyme Activity

The mutations in the ALS gene lead to conformational changes in the enzyme, which in turn affect herbicide binding and enzyme function. The ALS enzyme has a specific binding pocket for herbicides like imazaquin. researchgate.net Amino acid substitutions at critical positions within or near this binding pocket can reduce the binding affinity of the herbicide, rendering it less effective at inhibiting the enzyme. nih.gov

For example, a double mutation of Pro197-Ser and Trp574-Leu can significantly reduce the binding energy between the ALS protein and a sulfonylurea herbicide by decreasing hydrogen bonds and other interactions. mdpi.com Molecular docking studies have shown that a Pro-197-Thr mutation can alter the binding energy of the ALS active site with mesosulfuron-methyl, an ALS-inhibiting herbicide. frontiersin.orgfrontiersin.org These structural changes allow the enzyme to maintain its catalytic function in the presence of the herbicide, thus conferring resistance to the plant. scielo.br

In some cases, these mutations can also affect the enzyme's affinity for its natural substrates (pyruvate), potentially leading to a fitness cost in the absence of the herbicide. scielo.br However, in many instances, the resistant enzyme functions efficiently enough to allow the weed to survive and reproduce. researchgate.net

Cross-Resistance Patterns to Other ALS-Inhibiting Herbicides

A single mutation in the ALS gene can confer resistance to multiple herbicides within the same chemical family or even across different families of ALS inhibitors. This phenomenon is known as cross-resistance. researchgate.net The pattern of cross-resistance is highly dependent on the specific amino acid substitution and the weed species. cambridge.org

For instance, substitutions at the Pro197 position are known to confer resistance to sulfonylureas (SU), imidazolinones (IMI), and triazolopyrimidines (TP). researchgate.net A Pro197Ser mutation in Echinochloa spp. has been shown to result in cross-resistance to penoxsulam (B166495) (TP), imazamox (IMI), and azimsulfuron (B1666442) (SU). mdpi.com Conversely, substitutions at Ala122 or Ser653 often provide resistance primarily to imidazolinones but not to sulfonylureas. researchgate.netcambridge.org

The Trp574Leu mutation is another example that typically confers broad cross-resistance to several ALS inhibitor families. mdpi.comembrapa.br The table below illustrates the cross-resistance patterns associated with some common ALS mutations.

| Mutation | Herbicide Family | Resistance Level |

| Pro197Ser | Triazolopyrimidines (penoxsulam) | High |

| Imidazolinones (imazamox) | High | |

| Sulfonylureas (azimsulfuron) | High | |

| Ala122Thr | Imidazolinones (imazethapyr) | High |

| Sulfonylureas (chlorimuron, thifensulfuron) | Low to None | |

| Trp574Leu | Imidazolinones (imazamox) | High |

| Sulfonylureas | High | |

| Pyrimidinyl-thio-benzoates | High | |

| Ser653Asn | Imidazolinones (imazamox) | High |

| Triazolopyrimidines (pyroxsulam) | Moderate |

It is important to note that some weed populations have been found to be resistant to only a single class of ALS-inhibiting herbicides, such as a biotype of Xanthium strumarium that was resistant to imidazolinones but not to sulfonylureas or triazolopyrimidines. hracglobal.com

Non-Target-Site Resistance (NTSR) to this compound

Non-target-site resistance (NTSR) encompasses mechanisms that reduce the amount of active herbicide reaching the target site, rather than altering the target site itself. nih.govmdpi.com These mechanisms are generally more complex and can confer resistance to herbicides with different modes of action. mdpi.comfrontiersin.org

Alterations in Herbicide Uptake and Translocation

One NTSR mechanism involves reduced absorption of the herbicide through the leaf surface or roots, or altered translocation of the herbicide within the plant. researchgate.netfrontiersin.org Changes such as a thicker wax layer on leaves can impede herbicide uptake. msstate.edu

More significantly, some resistant weeds exhibit reduced movement of the herbicide from the point of application to the sites of active growth where the ALS enzyme is most active. msstate.edu This can be due to sequestration of the herbicide into the vacuole, effectively isolating it from its target site in the chloroplasts. frontiersin.orgwordpress.com Reduced translocation has been documented as a resistance mechanism for other herbicides like glyphosate (B1671968) in species such as Conyza canadensis. msstate.edu While less studied for this compound specifically, alterations in uptake and translocation are recognized as a potential NTSR mechanism. nih.govresearchgate.net

Enhanced Metabolic Detoxification Systems

A major form of NTSR is enhanced metabolic detoxification, where the resistant plant can more rapidly break down the herbicide into non-toxic or less toxic compounds. mdpi.comresearchgate.net This is often achieved through the increased activity of broad-spectrum enzyme families. nih.gov

Cytochrome P450 Monooxygenases (P450s): These enzymes are a large and diverse group that play a critical role in the detoxification of many herbicides. cambridge.orgmdpi.com P450s can catalyze reactions such as hydroxylation and demethylation, which are often the first step (Phase I) in herbicide metabolism. researchgate.net Enhanced P450-mediated metabolism has been identified as a resistance mechanism to ALS inhibitors in several weed species. cambridge.orgnih.gov For example, the use of P450 inhibitors like malathion (B1675926) has been shown to reverse resistance to ALS herbicides in some weed populations, indicating the involvement of these enzymes. cambridge.org Studies have provided direct evidence that imazamox metabolism in resistant poppy biotypes is mediated by P450s. nih.gov

Glutathione (B108866) S-Transferases (GSTs): GSTs are another key group of detoxification enzymes that catalyze the conjugation of glutathione to the herbicide molecule (Phase II metabolism). researchgate.netmdpi.com This process typically increases the water solubility of the herbicide, making it easier to sequester in the vacuole or further metabolize. uni-goettingen.de The upregulation of GSTs has been implicated in metabolic resistance to various herbicides. frontiersin.orgmdpi.comresearchgate.net

Glucosyl Transferases (GTs): These enzymes are also involved in Phase II detoxification, transferring a glucose molecule to the herbicide or its metabolite. nih.gov This glycosylation further detoxifies the compound and facilitates its transport and sequestration. nih.govresearchgate.net

Metabolic resistance is a significant challenge because it can confer cross-resistance to herbicides from different chemical classes with entirely different modes of action. hracglobal.commdpi.com For instance, a weed population with enhanced P450 activity might be resistant not only to this compound but also to herbicides from other groups that are substrates for the same P450 enzymes. nih.gov

Sequestration Mechanisms

Non-target-site resistance (NTSR) mechanisms can prevent herbicides from reaching their intended site of action. nih.govnih.gov One such mechanism is sequestration, where the herbicide is stored in the vacuole of plant cells, effectively isolating it from its target enzyme. nih.gov This process is a component of a broader set of NTSR strategies that also include reduced herbicide absorption and translocation, and enhanced metabolic degradation. nih.govresearchgate.net The complexity of NTSR often involves genes from large families, making it a significant challenge in weed management. nih.govresearchgate.net

Molecular and Genetic Basis of Resistance Evolution

The evolution of herbicide resistance to this compound is primarily rooted in genetic mutations that alter the target enzyme, acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). chemsrc.comczu.cznih.gov This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants. czu.cz

Target-site resistance (TSR) is the most common mechanism, often arising from single nucleotide polymorphisms (SNPs) in the gene encoding the ALS enzyme. nih.gov These mutations result in amino acid substitutions that reduce the binding affinity of imazaquin to the enzyme, thereby conferring resistance. nih.govebi.ac.uk Several key mutations in the ALS gene have been identified that confer resistance to imidazolinone herbicides like imazaquin. These include substitutions at positions Ala122, Pro197, Ala205, Trp574, and Ser653. czu.czcambridge.orgbioone.org

Specifically, the Trp574Leu substitution is a primary mechanism of resistance to ALS inhibitors in several weed species, including Amaranthus species. researchgate.net Mutations at Ala122 and Ser653 are known to confer resistance specifically to imidazolinone herbicides. cambridge.orgbioone.org For instance, a change from GCA to ACA at the codon for amino acid 122, resulting in an alanine to threonine substitution, has been identified as the basis for imazethapyr (B50286) resistance in common lambsquarters (Chenopodium album). cambridge.org Similarly, a single point mutation leading to a serine to asparagine substitution at residue 653 has been shown to confer resistance to imazapyr (B1671738). nih.gov

The pattern of cross-resistance to different families of ALS-inhibiting herbicides often depends on the specific mutation. For example, the Trp-574 mutation typically confers resistance to both sulfonylureas (SUs) and imidazolinones (IMIs), while the Ser-653 mutation confers resistance to IMIs but not SUs, and the Pro-197 mutation generally confers resistance to SUs but not IMIs. nih.gov The evolution of resistance is a rapid process, driven by the strong selection pressure exerted by the widespread use of these herbicides. nih.gov

| Mutation Site | Amino Acid Substitution | Resistance Profile | Resistant Species Example |

| Trp574 | Leucine (Leu) | Imidazolinones and Sulfonylureas | Amaranthus spp. researchgate.net |

| Ala122 | Threonine (Thr) | Imidazolinones | Chenopodium album cambridge.org |

| Ser653 | Asparagine (Asn) | Imidazolinones | Arabidopsis thaliana nih.gov |

| Pro197 | Varies | Primarily Sulfonylureas | General nih.gov |

Strategies for Resistance Management

To combat the evolution of herbicide resistance, a variety of management strategies have been developed. These strategies aim to reduce the selection pressure for resistant weeds and maintain the efficacy of herbicides like imazaquin.

The use of synergistic herbicidal combinations can enhance weed control and potentially delay the onset of resistance. awsjournal.org Research has shown that combining imazaquin with other herbicides can lead to greater efficacy than when either herbicide is used alone. For example, the addition of imazapyr to imazaquin has been shown to increase the control of certain weed species. awsjournal.orgscielo.br Similarly, combinations of imazaquin with other imidazolinone herbicides like imazethapyr have demonstrated synergistic effects on weeds like johnsongrass and pitted morningglory. scielo.br However, it is important to note that some combinations can also result in antagonistic effects, where the efficacy of one or both herbicides is reduced. awsjournal.orgscielo.br

A patent for a herbicidal combination suggests that a mixture of bispyribac-sodium (B1667525) (a pyrimidinyl benzoate (B1203000) derivative) and an imidazolinone derivative, such as imazaquin, could be effective. google.com Another patent describes a three-way combination of a triazolone herbicide, a photosystem II inhibitor, and an ALS inhibitor like imazaquin for broader spectrum weed control. justia.com

| Herbicide Combination | Interaction | Target Weeds |

| Imazaquin + Imazapyr | Synergistic | Pitted morningglory, Johnsongrass awsjournal.orgscielo.br |

| Imazaquin + Imazethapyr | Synergistic | Johnsongrass, Pitted morningglory scielo.br |

| Imazaquin + Acifluorfen | Variable | Prickly sida, Pitted morningglory awsjournal.org |

The development of imidazolinone-tolerant crops has provided another tool for managing weeds and herbicide resistance. czu.cz These crops, developed through conventional breeding methods, contain a modified ALS enzyme that is not affected by imazaquin and other imidazolinone herbicides. czu.cz This allows for the post-emergence application of these herbicides to control a broad spectrum of weeds, including those that are difficult to manage in conventional crops. czu.czscielo.br

Integrating these tolerant crop varieties into rotation systems can be an effective strategy. scielo.brresearchgate.netresearchgate.net For instance, green manure species that are tolerant to imazaquin can be planted in rotation to help reduce the carryover of the herbicide to sensitive crops like sunflower or corn. scielo.brresearchgate.netresearchgate.net Studies have identified species such as Canavalia ensiformis and Cajanus cajan as being tolerant to imazaquin. researchgate.netredalyc.org

| Tolerant Species | Potential Use |

| Canavalia ensiformis (Jack bean) | Green manure in crop rotation researchgate.netredalyc.org |

| Cajanus cajan (Pigeon pea) | Green manure in crop rotation researchgate.net |

| Mucuna cinerea (Gray mucuna) | Accumulates imazaquin, potential for phytoremediation researchgate.net |

| Imidazolinone-Tolerant Crops (e.g., Maize, Wheat, Rice) | Allows for in-crop use of imazaquin for weed control czu.cz |

Imazaquin is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms called enantiomers: (R)-imazaquin and (S)-imazaquin. researchgate.netacs.org The herbicidal activity resides almost entirely in the (R)-enantiomer, which can be up to eight times more active than the (S)-enantiomer. researchgate.netnih.gov Currently, imazaquin is marketed as a racemic mixture containing equal amounts of both enantiomers. ebi.ac.ukresearchgate.netnih.gov

| Enantiomer | Herbicidal Activity | Degradation |

| (R)-Imazaquin | High (up to 8x more active) researchgate.netnih.gov | Can degrade faster in some soils nih.gov |

| (S)-Imazaquin | Low researchgate.netnih.gov | Degrades slower in some soils nih.gov |

Synthetic Methodologies and Advanced Formulation Technologies

Chemical Synthesis Routes of Imazaquin (B1671739)

Imazaquin belongs to the imidazolinone class of herbicides. wikipedia.org Its synthesis involves creating a molecule with an imidazolinone ring attached to a quinoline (B57606) backbone. wikipedia.org

A documented synthesis method for imazaquin involves the reaction of 2-[(1-carbamoyl-1,2-dimethylpropyl)carbamoyl]-3-quinolinecarboxylic acid in water with sodium hydroxide, heated to 75-80°C. The solution is then cooled and acidified with hydrochloric acid to precipitate the product, which is subsequently filtered, washed, and recrystallized.

Key intermediates in this pathway include:

2-[(1-carbamoyl-1,2-dimethylpropyl)carbamoyl]-3-quinolinecarboxylic acid : The primary reactant.

Sodium hydroxide : A reagent used in the initial reaction step.

Hydrochloric acid : Used for acidification and precipitation.

Another general approach for synthesizing imidazolinone herbicides involves the reaction of amino acids with benzimidates. rit.edu The synthesis of the imidazolinone ring can also be achieved through various other chemical strategies. rit.edu

For industrial-scale production, the efficiency and cost-effectiveness of the synthesis process are critical. While specific proprietary details for imazaquin's industrial synthesis are not publicly available, general principles for optimizing such chemical processes often focus on utilizing inexpensive and readily available raw materials. google.com The goal is to develop a manufacturing method that is practical and economical for large-scale production. google.com Challenges in industrial synthesis can include the cost of reagents and issues with handling and waste disposal, which can make some laboratory-scale methods impractical for industrial use. google.com

Reaction Pathways and Synthetic Intermediates

Enantiomeric Synthesis and Resolution

Imazaquin is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms called enantiomers: (R)-imazaquin and (S)-imazaquin. herts.ac.uknih.gov The herbicidal activity is primarily associated with the (R)-enantiomer. nih.govnih.gov

The isolation of the pure (R)-enantiomer of imazaquin can be achieved through methods like semipreparative high-performance liquid chromatography (HPLC). researchgate.net In one described procedure, a solution of racemic imazaquin is injected into an HPLC system, and the fraction corresponding to the (R)-enantiomer is collected. researchgate.net This method has been used to produce an aqueous solution of (R)-imazaquin with high enantiomeric purity. researchgate.net The use of pure (R)-imazaquin is advantageous as it avoids the environmental impact of applying the less active (S)-enantiomer. nih.gov

Stereoselective synthesis aims to produce a specific enantiomer directly. This can be achieved through several methods, including asymmetric synthesis and diastereomeric recrystallization. researchgate.net Biocatalytic technologies, which use enzymes (either common or engineered), also offer a route to producing single enantiomers through processes like fermentation. researchgate.net For chiral pesticides in general, enantioselective synthesis is a key area of research to improve product efficacy and reduce environmental load. rsc.org

Preparation of Pure R-Imazaquin Enantiomer

Development of Sustainable Formulation Systems

Sustainable formulations aim to improve the delivery and effectiveness of herbicides while minimizing their environmental impact.

Research into sustainable formulations for imazaquin has explored the use of various carrier materials to create slow-release and controlled-release systems. These formulations are designed to prolong the herbicide's activity and reduce leaching into the environment. nih.govjchemrev.com

Key developments in sustainable formulations for imazaquin include:

Clay-Based Nanoformulations : Studies have shown that clay materials, such as hexadecyltrimethylammonium-saturated montmorillonite (B579905) (SA-HDTMA), can be used as carriers for the (R)-enantiomer of imazaquin. nih.gov These clay-based nanoformulations have demonstrated reduced leaching and increased bioefficacy compared to conventional formulations. nih.govontosight.ai

Polymer-Based Formulations : Biodegradable polymers like chitosan (B1678972) and starch have been investigated for encapsulating imazaquin. frontiersin.orgscirp.org These polymer beads, often reinforced with alginate, can provide a slow release of the herbicide. scirp.org

Controlled-Release Systems : The encapsulation of imazaquin in matrices like chitosan/bentonite composite gels has been shown to provide controlled release and retard leaching. jchemrev.com

These advanced formulations offer a more targeted and efficient use of the herbicide, contributing to more sustainable agricultural practices. ontosight.aifrontiersin.org

Nanotechnology-Enabled Formulations

Clay-Based Nanoformulations for Enhanced Retention and Bioefficacy

Impact of Formulation on Environmental Behavior and Bioavailability

Advanced formulations of imazaquin, such as slow-release and nano-enabled systems, have a profound impact on its environmental fate and bioavailability. By design, these formulations alter the physical and chemical properties of the herbicide, leading to more desirable behavior in the environment.

The primary environmental benefit of these formulations is the reduction of leaching. nih.govresearchgate.net Imazaquin is known for its mobility in soil, which poses a risk of groundwater contamination. scirp.orgnih.govregulations.gov Slow-release formulations, whether based on polymers or clays, effectively immobilize the herbicide in the topsoil, preventing its downward movement with water. nih.govresearchgate.netresearchgate.net For example, the addition of the organoclay SA-HDTMA to soil increased the sorption of imazaquin enantiomers and delayed their leaching. researchgate.net Similarly, Fe-pillared clay formulations have been shown to reduce herbicide release by half compared to commercial products. researchgate.net

This enhanced retention in the topsoil directly translates to increased bioavailability for weed control. nih.gov By maintaining a persistent and effective concentration of the herbicide in the root zone, these formulations can provide prolonged herbicidal activity. nih.govfao.org This increased efficacy may also allow for reduced application rates, further minimizing the environmental load of the pesticide. researchgate.net The clay-based formulation of R-imazaquin, for instance, not only reduced leaching but also showed increased bioefficacy. nih.govfao.org

Furthermore, the use of biodegradable carriers like natural polymers (alginate, chitosan, starch) contributes to a more environmentally friendly profile. scirp.orgmdpi.com These materials degrade in the soil, leaving no harmful residues. researchgate.net Nanotechnology-enabled formulations can also be designed to be biodegradable and environmentally safe. nih.gov

Table 2: Comparison of Formulation Effects on Imazaquin Behavior

| Formulation Type | Key Carrier Material | Primary Release Mechanism | Impact on Leaching | Impact on Bioavailability/Bioefficacy |

|---|---|---|---|---|

| Polymer-Based Slow Release | Alginate, Chitosan, Starch | Diffusion | Reduced | Prolonged activity |

| Clay-Based Nanoformulation | Montmorillonite (e.g., SA-HDTMA) | Desorption/Diffusion | Significantly Reduced | Increased and Prolonged |

| Pillared Clay Formulation | Fe-Pillared Montmorillonite | Desorption/Diffusion | Reduced by ~50% | Sustained Release |

This table synthesizes findings from multiple studies on advanced imazaquin formulations. scirp.orgnih.govfao.orgresearchgate.net

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 2,4-D sodium salt |

| Acetic acid |

| Alachlor |

| Aluminum |

| Ametryn |

| Aminophenoxazinones |

| Atrazine |

| Calcium chloride |

| Carbofuran |

| Carboxymethyl chitosan |

| Chloride |

| Chitosan |

| Cloisite |

| Crystal violet |

| Cyclodextrin |

| Diquat |

| Diuron |

| Fe-pillared clay minerals |

| Fluazifop-P |

| Glufosinate |

| Glyphosate (B1671968) |

| Hexadecyltrimethylammonium |

| Hexazinone |

| Imazamox (B1671737) |

| Imazapyr (B1671738) |

| Imazaquin |

| Imazaquin-sodium |

| Imazethapyr (B50286) |

| Imidacloprid |

| Indaziflam |

| Iron |

| Kaolin |

| Linseed oil |

| Metribuzin |

| Metsulfuron |

| Montmorillonite |

| Na+-montmorillonite |

| Nicosulfuron |

| Pendimethalin |

| Phosphate (B84403) |

| Polydiallyldimethylammonium-chloride |

| Rimsulfuron |

| Sethoxydim |

| Sodium alginate |

| Sodium hydroxide |

| Starch |

| Sulfate |

| Sulfentrazone |

| Thiobencarb |

| Thiram |

Analytical Methodologies in Imazaquin Sodium Research

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of Imazaquin-sodium, providing the necessary selectivity and sensitivity to detect the compound in complex samples such as soil, water, and agricultural products.

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS, LC-ESI-MS)

Liquid chromatography coupled with mass spectrometry is a powerful and widely used technique for the determination of imazaquin (B1671739) residues. Methods utilizing LC with electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) offer high selectivity and sensitivity.

A method using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure coupled with LC-MS/MS has been developed for the determination of 35 acid herbicides, including imazaquin, in food matrices. nih.gov This procedure involves extracting the sample with 1% formic acid in acetonitrile, followed by a salting-out step with sodium chloride and magnesium sulfate. nih.gov The final extract is then analyzed by LC-MS/MS, which allows for fast switching between positive and negative electrospray ionization modes, achieving average recoveries of 95% with a precision of 8%. nih.gov The method detection limits for all residues were below 10 ng/g. nih.gov